[2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes ethoxy and methoxyanilino groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate typically involves multiple steps. One common method includes the reaction of 2-ethoxy-4-formylphenyl 4-ethoxybenzoate with 2-(3-methoxyanilino)-2-oxoacetyl hydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Catalysts: Acid or base catalysts depending on the reaction type
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
Biologically, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Researchers investigate its binding affinity and specificity, which could lead to the development of new biochemical assays and diagnostic tools .
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Studies may focus on its ability to inhibit specific enzymes or receptors, making it a candidate for drug development. Its effects on cellular pathways and mechanisms are also explored to understand its potential as a therapeutic agent .
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of [2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl 4-ethoxybenzoate
- 2-ethoxy-4-[(E)-[[2-(4-methoxyanilino)carbothioyl]hydrazinylidene]methyl]phenyl 4-chlorobenzoate
- 2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)carbothioyl]hydrazinylidene]methyl]phenyl 2,4-dichlorobenzoate
Uniqueness
The uniqueness of [2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate lies in its specific functional groups and structural configuration.
Properties
Molecular Formula |
C27H27N3O7 |
---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C27H27N3O7/c1-4-35-21-12-10-19(11-13-21)27(33)37-23-14-9-18(15-24(23)36-5-2)17-28-30-26(32)25(31)29-20-7-6-8-22(16-20)34-3/h6-17H,4-5H2,1-3H3,(H,29,31)(H,30,32)/b28-17+ |
InChI Key |
NLNOWTUPPLUCSW-OGLMXYFKSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC(=CC=C3)OC)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC(=CC=C3)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.